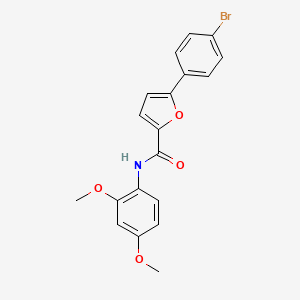
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide, also known as BDF, is a compound that has been widely studied for its potential as a therapeutic agent. BDF belongs to the class of compounds known as furanocoumarins, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been studied extensively for its potential as a therapeutic agent. Research has shown that this compound possesses anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to possess anti-viral properties and has been studied for its potential as a treatment for viral infections such as HIV and hepatitis B.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide is not fully understood, but research has suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. This compound has also been shown to inhibit the activity of certain inflammatory mediators, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of certain viral enzymes, such as reverse transcriptase and integrase, which are involved in the replication of viral DNA.
Biochemical and Physiological Effects:
Research has shown that this compound possesses a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that it possesses a wide range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, this compound has been shown to possess relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another area of research is to study the potential of this compound as a treatment for viral infections, such as HIV and hepatitis B. Additionally, research could focus on developing new synthesis methods to improve the yield and purity of this compound. Overall, the potential of this compound as a therapeutic agent makes it a promising area of research for the future.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a catalyst to form a diester intermediate. This intermediate is then converted to the corresponding acid and reacted with 2,4-dimethoxyaniline to form the desired product, this compound. The yield of this synthesis method is reported to be around 56%.
properties
IUPAC Name |
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-23-14-7-8-15(18(11-14)24-2)21-19(22)17-10-9-16(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPJGVOFKONLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
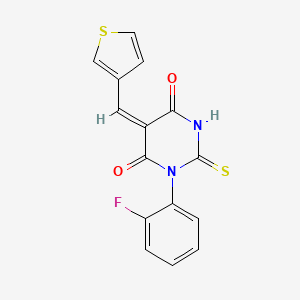
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
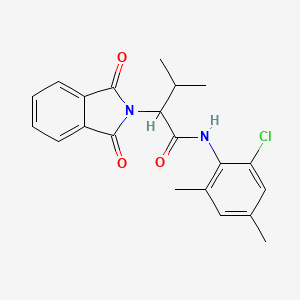
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
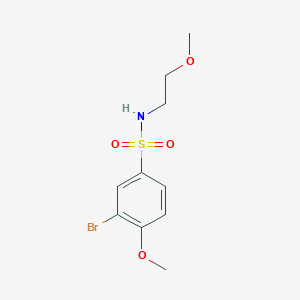
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
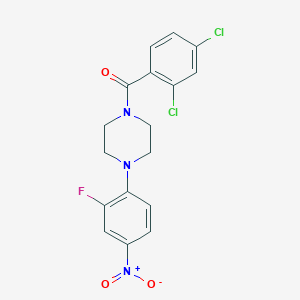
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)